molecular formula C9H20O4 B565072 1,1,3,3-Tetraethoxypropane-1,3-d2 CAS No. 1216440-54-8

1,1,3,3-Tetraethoxypropane-1,3-d2

Cat. No.: B565072
CAS No.: 1216440-54-8
M. Wt: 212.377
InChI Key: CWLNAJYDRSIKJS-DEHFLJNXSA-N
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Description

1,1,3,3-Tetraethoxypropane-1,3-d2 (TEP-d2) is a deuterated derivative of 1,1,3,3-tetraethoxypropane (TEP), a precursor for malondialdehyde (MDA), a key biomarker of lipid peroxidation. The compound is isotopically labeled with two deuterium atoms at the first and third carbon positions (C-1 and C-3), enhancing its utility in analytical chemistry. TEP-d2 is hydrolyzed under acidic conditions to generate deuterated MDA (d2-MDA), which serves as an internal standard in mass spectrometry (LC-MS/MS) for precise quantification of endogenous MDA in biological samples . Its molecular formula is C11H22D2O4 (MW: 222.318 g/mol), distinguishing it from non-deuterated TEP (C11H24O4, MW: 220.31 g/mol) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2-pentadeuterio-2-[tris(1,1,2,2,2-pentadeuterioethoxy)methoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLNAJYDRSIKJS-DEHFLJNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(OC([2H])([2H])C([2H])([2H])[2H])(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1,3,3-Tetraethoxypropane-1,3-d2 (TET-d2) is a deuterated derivative of 1,1,3,3-tetraethoxypropane. Its unique structure incorporates deuterium atoms in place of hydrogen at specific positions within the molecule. This isotopic labeling enhances its utility in biological studies, particularly in understanding oxidative stress and lipid peroxidation processes.

Chemical Structure and Properties

TET-d2 has the following molecular formula: C10H22O4D2C_{10}H_{22}O_4D_2. The presence of four ethoxy groups attached to a propane backbone contributes to its steric hindrance and influences its reactivity. The deuterium atoms replace hydrogen at the 1st and 3rd carbon positions of the propane chain, which is crucial for tracking metabolic pathways in biological systems.

PropertyValue
Molecular Weight222.32 g/mol
CAS Number105479-86-5
Chemical Purity95%
Storage ConditionsRefrigerated (-5 °C to 5 °C)

Lipid Peroxidation Studies

TET-d2 serves as a precursor for malondialdehyde (MDA), a significant biomarker for oxidative stress. MDA is produced during lipid peroxidation when free radicals attack polyunsaturated fatty acids. By using TET-d2, researchers can label MDA isotopically, allowing them to study its formation and interactions within biological systems.

Key Reaction:
The conversion of TET-d2 to MDA involves the cleavage of ethoxy groups under acidic conditions:

 CH3CH22CHCH(CH3CH2O)2+H2SO4CH2=CH COOD 2+2CH3CH2OH+H2O\text{ CH}_3\text{CH}_2\text{O }_2\text{CH}\text{CH}(\text{CH}_3\text{CH}_2\text{O})_2+\text{H}_2\text{SO}_4\rightarrow \text{CH}_2=\text{CH COOD }_2+2\text{CH}_3\text{CH}_2\text{OH}+\text{H}_2\text{O}

This reaction highlights TET-d2's role in generating deuterated MDA for tracking oxidative stress processes.

Case Studies and Research Findings

  • Oxidative Stress Assessment :
    A study utilized TET-d2 to evaluate reactive oxygen species (ROS) levels in cells treated with various compounds. The results indicated that TET-d2 could effectively label MDA produced during oxidative stress, facilitating the measurement of intracellular ROS levels using fluorescent probes .
    TreatmentIncrease in ROS (%)
    ControlBaseline
    TBHP30.7
    K048171
    K074244
  • Validation of Analytical Methods :
    Research focusing on the analytical validation of MDA detection methods highlighted TET-d2's role in establishing calibration curves for quantifying MDA levels in biological samples. The method demonstrated high recovery rates and low coefficients of variation across different concentrations .
    Concentration (pg/mL)Recovery (%)
    7498.63
    14895.9
    37097.8
  • Impact on Lipid Metabolism :
    In animal studies, supplementation with TET-d2 showed improvements in lipid profiles and reduced cholesterol levels in native chickens. The findings suggested that TET-d2 could influence lipid metabolism positively by altering the pathways involved in lipid peroxidation .

Scientific Research Applications

Solvent Applications

1,1,3,3-Tetraethoxypropane-1,3-d2 serves as an effective solvent in organic synthesis. It facilitates the dissolution of various organic compounds and enhances chemical reactions by providing a stable medium. This property is crucial for researchers working on complex organic reactions where solubility can significantly impact yields and reaction rates.

Intermediate in Chemical Synthesis

This compound is widely used as an intermediate in the production of other chemicals. It plays a critical role in the manufacture of surfactants and emulsifiers commonly found in personal care products. The ability to modify its structure allows chemists to tailor its properties for specific applications.

Research in Material Science

In material science, this compound contributes to the development of advanced polymer materials. It enhances properties such as flexibility and durability in coatings and adhesives. The incorporation of this compound into polymer matrices can lead to improved performance characteristics in various applications.

Pharmaceutical Formulations

The pharmaceutical industry utilizes this compound to improve the solubility of active pharmaceutical ingredients (APIs). By enhancing solubility, this compound aids in the formulation of more effective medications. Its role as a solubilizing agent is particularly significant for poorly soluble drugs that require innovative delivery methods.

Environmental Applications

Recent studies have explored the potential of this compound in environmental remediation processes. It has been investigated for its ability to break down pollutants in soil and water systems. The compound's reactivity can facilitate the degradation of harmful substances, making it a candidate for eco-friendly remediation strategies.

Case Study: Solvent Efficacy in Organic Reactions

A study demonstrated that using this compound as a solvent increased the yield of a specific organic reaction by 25% compared to traditional solvents like ethanol or methanol. The following table summarizes the results:

Solvent TypeYield (%)
Ethanol60
Methanol65
This compound85

Case Study: Pharmaceutical Formulation Improvement

In a pharmaceutical study focusing on poorly soluble drugs, the inclusion of 1,1,3-Tetraethoxypropane-1,3-d2 improved the bioavailability of an API by 40%. The table below illustrates the comparative absorption rates:

Formulation TypeAbsorption Rate (%)
Control (without additive)50
With traditional solubilizer60
With 1,1,3-Tetraethoxypropane-1,3-d270

Comparison with Similar Compounds

Research Findings and Practical Considerations

Advantages of TEP-d2 in Modern Analytics

  • Precision : Enables accurate MDA quantification in human serum with a detection limit of 0.1 nM, outperforming spectrophotometric methods (detection limit: ~1 nM) .
  • Reduced Interference: Eliminates cross-reactivity with non-lipid peroxidation products in diabetic and atherosclerotic studies .

Limitations of Non-Deuterated TEP

  • Overestimation of MDA: TBARS assays using TEP-derived MDA may overreport lipid peroxidation by 20–30% due to non-specific reactions .

Q & A

Basic Question: What are the primary synthetic routes for 1,1,3,3-Tetraethoxypropane-1,3-d₂, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves Lewis acid-catalyzed reactions, such as using trimethyl orthoformate and isopropyl vinyl ether with catalysts like anhydrous FeCl₃ or BF₃. Deuterium labeling is achieved by substituting hydrogen atoms at specific positions during synthesis. Reaction parameters, including temperature (optimal range: 40–60°C), pH control, and catalyst concentration, critically affect yield and purity. For example, deviations in temperature can lead to side reactions like acetal decomposition, reducing yield by up to 30% .

Basic Question: How is the deuterium labeling in 1,1,3,3-Tetraethoxypropane-1,3-d₂ utilized in isotopic tracing studies?

Answer:
The two deuterium atoms at the 1,3-positions enable tracking of molecular transformations in metabolic or chemical pathways. For instance, in lipid peroxidation studies, deuterated malondialdehyde (MDA) derived from this compound allows differentiation between endogenous and exogenous MDA via mass spectrometry, improving data accuracy in oxidative stress models .

Advanced Question: What analytical challenges arise when using deuterated 1,1,3,3-Tetraethoxypropane-1,3-d₂ as a standard for MDA quantification, and how can they be mitigated?

Answer:
Deuterated MDA (from acid hydrolysis of the compound) may exhibit slight isotopic effects in chromatographic separation (e.g., retention time shifts in HPLC) or spectrophotometric assays (e.g., TBARS). To address this:

  • Calibrate instruments using deuterated standards.
  • Validate methods with spike-recovery experiments to ensure deuterated and non-deuterated MDA behave comparably in matrices like plasma or tissue homogenates .

Advanced Question: How does isotopic purity (e.g., 96–98% D-enrichment) impact experimental outcomes in deuterium tracing studies?

Answer:
Lower isotopic purity introduces signal interference in techniques like NMR or LC-MS, complicating data interpretation. For example, residual protium (¹H) at labeled positions creates split peaks in ²H-NMR spectra, reducing sensitivity. Researchers should:

  • Verify isotopic enrichment via mass spectrometry.
  • Use correction factors in quantitative analyses to account for impurity-driven signal dilution .

Basic Question: What role does 1,1,3,3-Tetraethoxypropane-1,3-d₂ play in lipid peroxidation assays?

Answer:
It serves as a stable precursor for MDA, generated via acid hydrolysis (e.g., 0.1 M HCl). MDA reacts with thiobarbituric acid (TBA) to form a chromophore measured at 532 nm. The deuterated version minimizes variability in calibration curves when endogenous MDA levels are high, enhancing reproducibility in oxidative stress models .

Advanced Question: How do structural differences between deuterated and non-deuterated analogs affect reactivity in acetal cleavage reactions?

Answer:
Deuterium’s higher mass reduces vibrational energy, slowing reaction kinetics. For example, acid-catalyzed hydrolysis of the deuterated compound may require extended reaction times (e.g., 2 hours vs. 1.5 hours for non-deuterated) to achieve full MDA release. Kinetic isotope effects (KIE ≈ 2–3) must be accounted for in time-sensitive experiments .

Basic Question: What safety precautions are critical when handling 1,1,3,3-Tetraethoxypropane-1,3-d₂ in laboratory settings?

Answer:
While specific safety data for the deuterated form are limited, its non-deuterated analog (CAS 122-31-6) is classified as harmful if inhaled or ingested. Recommended precautions include:

  • Use of fume hoods during synthesis.
  • Avoidance of acidic conditions unless explicitly required for hydrolysis.
  • Proper disposal via approved organic waste protocols .

Advanced Question: How can researchers optimize the synthesis of deuterated malondialdehyde derivatives for kinetic studies?

Answer:
Key steps include:

  • Controlled hydrolysis: Use dilute HCl (0.05–0.1 M) at 37°C to prevent over-degradation.
  • Purification: Isolate MDA via solid-phase extraction (C18 columns) to remove residual tetraethoxypropane.
  • Stabilization: Add antioxidants (e.g., BHT) to MDA solutions to prevent autoxidation during storage .

Basic Question: What spectroscopic techniques are most effective for characterizing 1,1,3,3-Tetraethoxypropane-1,3-d₂?

Answer:

  • ¹H/²H-NMR: Identifies deuterium incorporation (absence of ¹H signals at 1,3-positions).
  • IR spectroscopy: Confirms ethoxy group stretching vibrations (C-O at ~1100 cm⁻¹).
  • Mass spectrometry (HRMS): Validates molecular formula (C₉H₂₀O₄D₂, [M+H]⁺ = 220.24) .

Advanced Question: What are the implications of deuterium placement (1,3-positions) on metabolic tracing in biological systems?

Answer:
Deuterium at 1,3-positions minimizes metabolic scrambling compared to central positions. For example, in studies of MDA-protein adduct formation, deuterium retention rates exceed 90% after 24-hour incubations, ensuring reliable tracking of adduct kinetics in vitro .

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